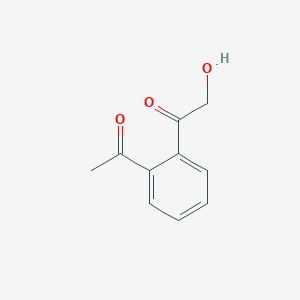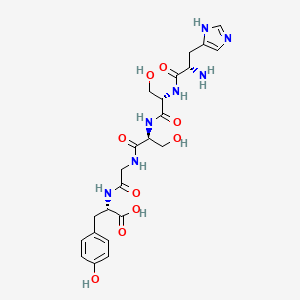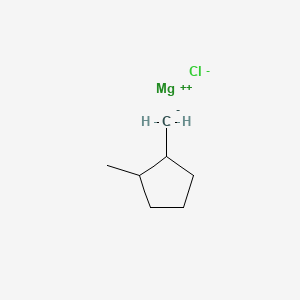
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H13ClMg. It is a derivative of magnesium chloride, where the magnesium ion is coordinated with a 2-methylcyclopentyl group and a methanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-methylcyclopentyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclopentylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Temperature: Typically around 0-25°C.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride (2-methylcyclopentyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanide group acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons.
Conditions: Reactions are typically carried out under an inert atmosphere, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted alkanes.
Applications De Recherche Scientifique
Magnesium chloride (2-methylcyclopentyl)methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism by which magnesium chloride (2-methylcyclopentyl)methanide exerts its effects involves the coordination of the magnesium ion with the 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent nucleophile in various reactions. The compound can interact with electrophilic centers in substrates, facilitating the formation of new bonds and the transformation of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium chloride (2-methylallyl)methanide
- Magnesium chloride (cyclopentyl)methanide
- Magnesium chloride (2-methylcyclohexyl)methanide
Uniqueness
Magnesium chloride (2-methylcyclopentyl)methanide is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
651304-19-7 |
|---|---|
Formule moléculaire |
C7H13ClMg |
Poids moléculaire |
156.93 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-2-methylcyclopentane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-3-5-7(6)2;;/h6-7H,1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QHOHPMYXSGCJFR-UHFFFAOYSA-M |
SMILES canonique |
CC1CCCC1[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)

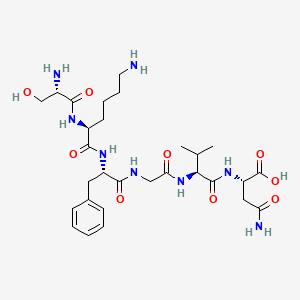
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
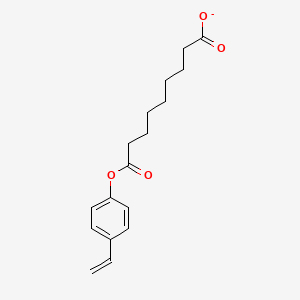
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
